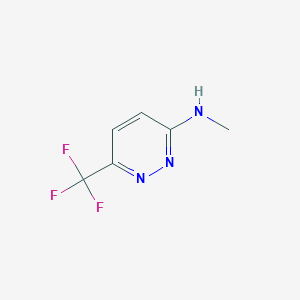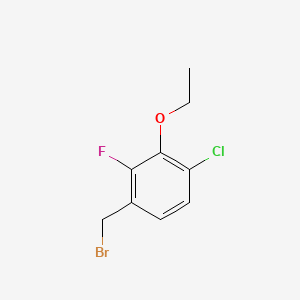
4-Chloro-3-ethoxy-2-fluorobenzyl bromide
説明
4-Chloro-3-ethoxy-2-fluorobenzyl bromide is a useful research compound. Its molecular formula is C9H9BrClFO and its molecular weight is 267.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Oligonucleotide Assembly
4-Chloro-3-ethoxy-2-fluorobenzyl bromide serves as a precursor in the synthesis of complex molecules. A related compound, 4-methoxybenzyl group, has been used as a protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This strategy underscores the utility of halogenated benzyl bromides in nucleic acid chemistry, where protecting groups are pivotal for the sequential assembly of oligonucleotides (H. Takaku & K. Kamaike, 1982).
Fluorination of Aromatic Compounds
The electrochemical fluorination of aromatic compounds highlights another area where halogenated benzyl bromides, similar to this compound, find application. Research demonstrates the intricate side reactions during fluorination, providing insights into the formation mechanisms of various fluorinated aromatic compounds, which are crucial for developing new synthetic pathways and understanding reaction dynamics (Hirohide Horio et al., 1996).
Liquid Crystalline Properties
Studies on N-(4-Alkoxybenzylidene)-4-halogenoanilines, which share structural similarities with this compound, reveal their significance in exploring liquid crystalline properties. Such research aids in understanding phase transitions and the behavior of smectic and nematic phases, which are vital for applications in display technologies and materials science (S. Sakagami & M. Nakamizo, 1980).
Radiopharmaceutical Synthesis
This compound and related compounds serve as intermediates in the synthesis of fluorinated α-amino acids, which are utilized in positron emission tomography (PET) radiotracers. These substances play a crucial role in the development of diagnostic agents for imaging and studying various biological processes in vivo, illustrating the critical role of halogenated benzyl bromides in medicinal chemistry (V. Zaitsev et al., 2002).
生化学分析
Biochemical Properties
4-Chloro-3-ethoxy-2-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it an excellent candidate for forming covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins . This interaction can lead to the modification of enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and metabolic activity . These modifications can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction can lead to enzyme inhibition or activation, depending on the site of modification . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound can lead to sustained modifications in cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function without significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects are observed, where a specific dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVWQCEILWYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219144 | |
| Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-30-8 | |
| Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


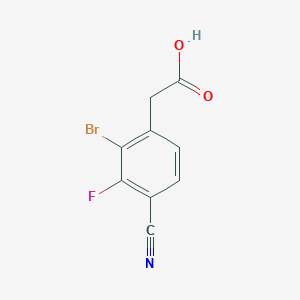
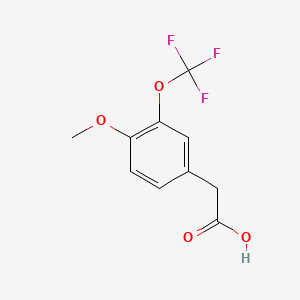
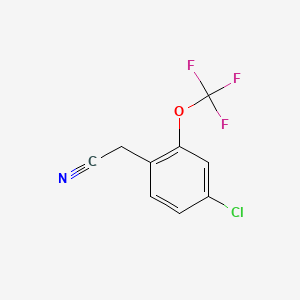
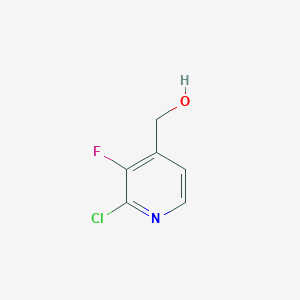
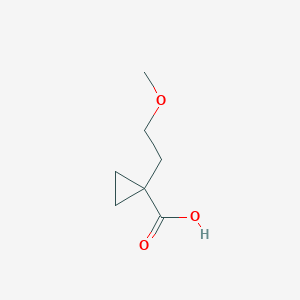



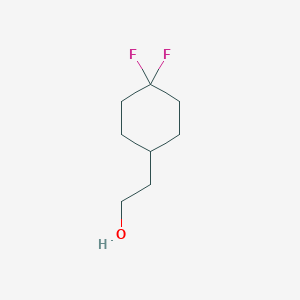
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
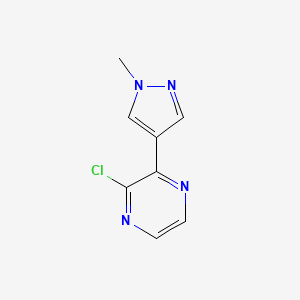

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
